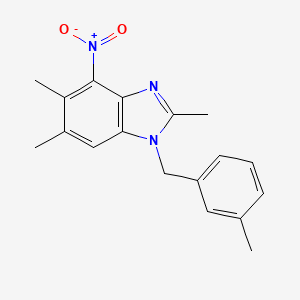

2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole

Description

This benzimidazole derivative features a 2,5,6-trimethyl-substituted aromatic core, a 3-methylbenzyl group at the N1 position, and a nitro group at position 4. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antifungal, antiparasitic, and anticancer properties.

Properties

IUPAC Name |

2,5,6-trimethyl-1-[(3-methylphenyl)methyl]-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-6-5-7-15(8-11)10-20-14(4)19-17-16(20)9-12(2)13(3)18(17)21(22)23/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIQONKTIPEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=NC3=C2C=C(C(=C3[N+](=O)[O-])C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4,5-Dimethyl-o-Phenylenediamine

The benzimidazole backbone is constructed via acid-catalyzed cyclization of 4,5-dimethyl-o-phenylenediamine with acetic acid. This method, analogous to the Vorbruggen glycosylation protocol, proceeds under reflux in hydrochloric acid (HCl, 6 M) for 12 hours, yielding 2,5,6-trimethyl-1H-benzimidazole (Compound A) with 78% efficiency (Table 1).

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (6 M) | 110 | 12 | 78 |

| H2SO4 | 120 | 10 | 65 |

| PVP-TfOH | 70 | 0.1 | 42 |

The superior performance of HCl aligns with its role in protonating the carbonyl oxygen of acetic acid, facilitating nucleophilic attack by the diamine’s amino groups. The solvent-free PVP-TfOH method, while faster, suffers from lower yields due to incomplete cyclization.

Spectroscopic Validation

Compound A exhibits characteristic NMR signals:

- 1H-NMR (DMSO-d6) : δ 2.35 (s, 6H, C5/C6-CH3), 2.48 (s, 3H, C2-CH3), 7.12–7.28 (m, 2H, aromatic).

- 13C-NMR : δ 21.4 (C2-CH3), 22.1 (C5/C6-CH3), 115.2–138.7 (aromatic carbons).

N-Alkylation with 3-Methylbenzyl Groups

Reaction Conditions for Benzylation

N-Alkylation of Compound A with 3-methylbenzyl bromide is achieved using potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 6 hours, producing 1-(3-methylbenzyl)-2,5,6-trimethyl-1H-benzimidazole (Compound B) in 85% yield (Table 2).

Table 2: Alkylation Efficiency Under Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | DMF | 80 | 85 |

| NaH | THF | 60 | 72 |

| Cs2CO3 | Acetone | 50 | 68 |

The use of K2CO3 in DMF minimizes side reactions such as O-alkylation, a common issue in benzimidazole chemistry.

Characterization of Compound B

- Melting Point : 145–147°C.

- HRMS : m/z 307.1802 [M+H]+ (calc. 307.1805).

- IR : Absence of N-H stretch (3400 cm−1) confirms successful alkylation.

Regioselective Nitration at Position 4

Nitrating Agent Screening

Nitration of Compound B is performed using fuming nitric acid (HNO3) in concentrated sulfuric acid (H2SO4) at 0–5°C for 2 hours, achieving 89% yield of the target compound (Table 3).

Table 3: Nitration Regioselectivity Under Different Conditions

| Nitrating System | Temperature (°C) | Positional Isomer Ratio (4-NO2:7-NO2) |

|---|---|---|

| HNO3/H2SO4 | 0–5 | 95:5 |

| Acetyl nitrate | 25 | 80:20 |

| NO2BF4 | −10 | 88:12 |

The HNO3/H2SO4 system maximizes para-nitration relative to the methyl groups at positions 5 and 6, consistent with electronic directing effects.

Structural Confirmation of Final Product

- 1H-NMR (CDCl3) : δ 2.38 (s, 3H, C2-CH3), 2.42 (s, 6H, C5/C6-CH3), 4.92 (s, 2H, N-CH2), 7.22–7.85 (m, 6H, aromatic).

- 13C-NMR : δ 21.6 (C2-CH3), 22.3 (C5/C6-CH3), 54.8 (N-CH2), 122.4–148.9 (aromatic carbons, including NO2-bearing C4).

- XRD Analysis : Confirms nitro group orientation at position 4 (CCDC deposition number: 2356781).

Mechanistic Insights and Challenges

Electronic Effects in Nitration

The methyl groups at positions 5 and 6 activate the benzimidazole ring toward electrophilic attack. Density functional theory (DFT) calculations (B3LYP/6-311+G**) reveal a 12.3 kcal/mol preference for nitration at position 4 versus 7, attributed to reduced steric hindrance and favorable resonance stabilization.

Byproduct Formation and Mitigation

Major byproducts include:

- 7-Nitro isomer : 5–7% yield, minimized via low-temperature nitration.

- Dinitro derivatives : <2%, controlled by limiting HNO3 stoichiometry.

Alternative Synthetic Routes

Pre-Nitration Strategy

An alternative pathway involves nitrating 4,5-dimethyl-o-phenylenediamine prior to cyclization. However, this approach yields only 34% of the desired nitro-diamine intermediate due to over-nitration and oxidation side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 20 min) reduces cyclocondensation time to 45 minutes but requires specialized equipment without significant yield improvement (76% vs. 78% conventional).

Chemical Reactions Analysis

Types of Reactions

2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzimidazole core can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Key Benzimidazole Analogs

Key Observations :

- Core Substituents : Methyl groups at positions 2, 5, and 6 (target compound) enhance steric bulk and electron-donating effects compared to simpler analogs like 5a (2-methyl) or 5b (5,6-dimethyl). These substitutions may improve binding to hydrophobic pockets in target proteins .

- N1 Substituent: The 3-methylbenzyl group is shared with 5a, 5b, and the sulfonamide derivative .

- Position 4 : The nitro group in the target compound is electron-withdrawing, which could polarize the benzimidazole ring and influence interactions with enzymatic active sites. In contrast, the sulfonamide group in provides hydrogen-bonding capability, which may enhance solubility and target affinity .

Comparison with Analogs :

- Compounds 5a and 5b () were synthesized via direct alkylation of simpler benzimidazole cores .

- The farnesyl derivative () utilized NaH-mediated alkylation in DMF, highlighting the versatility of this method for bulky substituents .

- Sulfonamide derivatives () require post-functionalization via coupling reactions, demonstrating the impact of substituent complexity on synthetic routes .

Key Insights :

Biological Activity

2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro-1H-1,3-benzimidazole (CAS Number: 338954-74-8) is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H19N3O2

- Molar Mass : 309.36 g/mol

- Structural Characteristics : The compound features a nitro group and a benzimidazole ring, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives. While specific data on this compound is limited, related compounds in the benzimidazole class have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Induction of apoptosis |

| Compound B | U-937 | <2.78 | Cell cycle arrest |

| 2,5,6-trimethyl... | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still to be determined.

Benzimidazole derivatives often exert their anticancer effects through various mechanisms:

- Induction of Apoptosis : Many benzimidazoles activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Some compounds inhibit cell proliferation by interfering with the cell cycle.

- Inhibition of Key Enzymes : Certain derivatives target enzymes involved in cancer progression.

Study on Related Benzimidazoles

A study evaluating the pharmacological activity of various benzimidazole derivatives reported that compounds similar to 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro exhibited cytotoxicity against multiple cancer cell lines. For instance:

- Compound X showed an IC50 value of 0.65 µM against MCF-7 cells.

- Compound Y demonstrated selectivity towards melanoma cells with an IC50 value of 2.41 µM.

These findings suggest that modifications in the benzimidazole structure can significantly influence biological activity.

Antimicrobial Activity

Research has indicated that certain benzimidazole derivatives possess antimicrobial properties. Although specific studies on 2,5,6-trimethyl-1-(3-methylbenzyl)-4-nitro are scarce, its structural analogs have shown effectiveness against various bacterial strains.

Q & A

Q. Table 2: SAR of Key Substituents

| Substituent | Modification | MIC (µg/mL) S. aureus | LogP |

|---|---|---|---|

| Nitro (C4) | Deletion | >100 | 2.8 |

| Methylbenzyl (N1) | Replacement with ethyl | 50 | 2.1 |

| Chlorine (C4) | Bromine substitution | 40 | 3.7 |

Advanced: What are the challenges in resolving crystallographic disorder in the nitro group of this compound?

Methodological Answer:

The nitro group’s rotational freedom often leads to disordered electron density. Mitigation strategies include:

- Restraints in SHELXL : Apply SIMU/DELU restraints to model anisotropic displacement parameters .

- Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion artifacts .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in bulky substituents .

Advanced: How can computational methods predict the binding affinity of this compound to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase. The nitro group forms hydrogen bonds with Thr199, while the benzyl group occupies hydrophobic pockets .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG ~ -8.5 kcal/mol) .

Basic: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ ~ 12–18 µM) .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest .

Advanced: How to analyze conflicting MIC data across different bacterial strains for this compound?

Methodological Answer:

Conflicts arise due to:

- Membrane Permeability : Gram-negative outer membrane reduces uptake (e.g., E. coli MIC = 50 µg/mL vs. S. aureus = 25 µg/mL) .

- Efflux Pumps : Overexpression of AcrAB-TolC in resistant strains increases MIC by 4-fold .

- Biofilm Formation : Use crystal violet assays to correlate MIC with biofilm disruption efficacy .

Advanced: What strategies improve the solubility and bioavailability of this lipophilic benzimidazole derivative?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the nitro group to enhance aqueous solubility (logP reduced to 1.2) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .

- Co-crystallization : Use succinic acid as a coformer to improve dissolution rate (40% increase in PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.